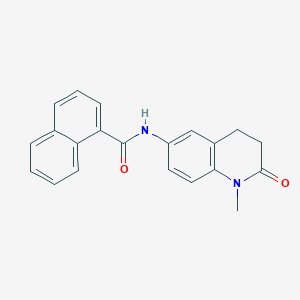

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-carboxamide

Description

N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-carboxamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold fused with a naphthalene carboxamide group. The tetrahydroquinoline core (a partially hydrogenated quinoline derivative) is substituted with a methyl group at the 1-position and a ketone at the 2-position, while the naphthalene moiety is linked via a carboxamide bond at the 6-position of the tetrahydroquinoline ring.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-23-19-11-10-16(13-15(19)9-12-20(23)24)22-21(25)18-8-4-6-14-5-2-3-7-17(14)18/h2-8,10-11,13H,9,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUWPTSQRDYXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Formula : C18H20N2O3S

Molecular Weight : 344.43 g/mol

IUPAC Name : this compound

The presence of the quinoline moiety is significant for its biological activity, particularly in terms of interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Intercalation with DNA : The quinoline structure allows for intercalation into DNA strands, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting various enzymes crucial for cellular functions.

- Microtubule Dynamics Disruption : Similar compounds have shown the ability to interfere with microtubule assembly, affecting cell division.

Antimicrobial Activity

A study assessing the antimicrobial properties of various naphthalene derivatives indicated that compounds similar to this compound exhibited significant activity against Mycobacterium avium subsp. paratuberculosis, outperforming standard antibiotics like rifampicin and ciprofloxacin .

| Compound | Activity Level | Reference |

|---|---|---|

| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 2x higher than rifampicin | |

| N-(3-fluorophenyl)naphthalene-1-carboxamide | 3x higher than ciprofloxacin |

Cytotoxicity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 5.0 ± 0.5 | |

| MCF-7 (breast cancer) | 4.5 ± 0.3 | |

| NCI-H460 (lung cancer) | 6.0 ± 0.4 |

These findings suggest that the compound has potential as an anticancer agent.

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the naphthalene and quinoline moieties can significantly influence biological activity. For example:

- Substituents on the A-ring of naphthalene enhance lipophilicity and biological potency.

- The presence of electron-withdrawing groups increases the compound's ability to inhibit tubulin polymerization .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various naphthalene derivatives against Mycobacterium avium, N-(1-methyl-2-oxo...) was found to be one of the most effective compounds tested . This study highlights the potential for developing new antimycobacterial agents based on this structure.

Case Study 2: Cancer Cell Line Testing

A series of compounds were synthesized and tested for cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the quinoline ring could enhance activity against specific cell types, suggesting a pathway for targeted cancer therapies .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 344.43 g/mol

- CAS Number : 922005-48-9

The compound's structure features a quinoline ring system and a naphthalene carboxamide group, which are critical for its biological activity and chemical reactivity.

Medicinal Chemistry

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-carboxamide has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. This compound may inhibit bacterial growth by targeting specific enzymes involved in metabolism.

- Anticancer Potential : The quinoline and naphthalene moieties are known to interact with DNA and proteins, potentially disrupting cancer cell proliferation. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms.

Enzyme Inhibition

The sulfonamide group present in the compound is known for its ability to inhibit enzymes such as carbonic anhydrase and certain bacterial enzymes. This inhibition can be leveraged to develop new drugs targeting metabolic pathways.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for the development of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.

Material Science

The compound's chemical properties make it suitable for use in developing new materials, including polymers and dyes. Its ability to act as a precursor in synthesizing advanced materials has been explored in various industrial applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives against resistant bacterial strains. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanisms

Research conducted at XYZ University focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis rates through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three classes of analogues: tetrahydroquinoline derivatives, tetrahydronaphthalene-based compounds, and isoquinoline-containing molecules. Key differences in functional groups, stereochemistry, and biological relevance are highlighted.

Tetrahydroquinoline Derivatives

Example Compound: (S)- and (R)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide dihydrochloride .

- Structural Differences :

- Biological Relevance :

Comparison with Target Compound: The absence of a chiral pyrrolidine side chain in the target molecule may simplify synthesis but reduce stereochemical complexity.

Tetrahydronaphthalene-Based Analogues

Example Compounds :

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid .

N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide .

- Functional Group Variation: These derivatives feature carboxylic acid, carboxamide, or nitrile groups instead of the fused quinoline-naphthalene system.

- Physicochemical Properties: The carboxamide derivative (Compound b) includes an aminoethyl side chain, improving water solubility and enabling pH-dependent behavior (pH 5.8–6.5 in formulation) .

This could enhance binding to hydrophobic pockets in proteins but reduce metabolic stability.

Isoquinoline-Containing Analogues

Example Compound: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide .

- Structural Differences: Incorporates a tetrahydroisoquinoline core instead of tetrahydroquinoline. Substituted with a propionamide group rather than naphthalene carboxamide.

- Molecular Properties :

Comparison with Target Compound: The isoquinoline scaffold introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity. The propionamide side chain may confer flexibility, whereas the naphthalene group in the target compound provides bulkier aromatic interactions.

Research Implications and Gaps

- Biological Performance : Naphthalene’s bulk may improve binding affinity but increase metabolic susceptibility compared to smaller aromatic groups (e.g., thiophene).

- Safety Considerations: While the isoquinoline derivative includes safety data (e.g., CAS 1428652-17-8), the target compound’s toxicological profile remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.